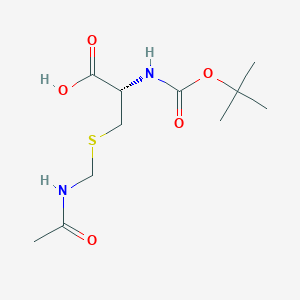

BOC-D-CYS(ACM)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

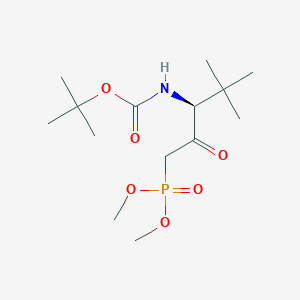

“(S)-3-((Acetamidomethyl)thio)-2-((tert-butoxycarbonyl)amino)propanoic acid” is a chemical compound with the molecular formula C11H20N2O5S and a molecular weight of 292.11 .

Synthesis Analysis

Tertiary butyl esters, such as the tert-butoxycarbonyl group in this compound, find large applications in synthetic organic chemistry. A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCC(C)(C)OC(=O)N(CCC(O)=O)Cc1ccccc1 .

科学的研究の応用

キラルアミノ酸の高性能液体クロマトグラフィーによる定量

Boc-D-Cysは、アスパラギン酸(Asp)、セリン(Ser)、およびアラニン(Ala)のエナンチオマーの定量のための逆相高速液体クロマトグラフィー(HPLC)法の開発に使用されてきた . この方法は、o-フタラールデヒド(OPA)とBoc-D-Cysによる室温での迅速な誘導体化を簡単な条件下で行い、目的のアミノ酸エナンチオマーを60分以内に分離する .

酢酸サンプルへの適用

Boc-D-Cysを用いて開発されたHPLC法は、酢酸サンプルに適用されてきた。 日本の伝統的な発酵琥珀色米酢では、すべての目的のD-アミノ酸が観察され、%D値はAspで21.5、Serで6.8、Alaで22.9であった .

ペプチドおよびタンパク質化学

Boc-D-Cysを含むシステインチオール基の保護基化学は、過去数十年にわたり、ペプチドおよびタンパク質化学の幅広い分野を可能にしてきた . システインの保護とそれに続く脱保護のための洗練された戦略が開発され、複雑なジスルフィド豊富なペプチドの合成、タンパク質のセミ合成、およびペプチド/タンパク質のインビトロおよびインビボでの標識が促進された .

BocおよびFmocペプチド合成における使用

Boc-D-Cysは、BocおよびFmocペプチド合成の両方で使用される。 脱保護に使用される条件、他の関連するCys保護基との比較、およびペプチドおよびタンパク質化学におけるCys保護基の注目すべき用途は、注目すべき分野である .

タンパク質生体複合体

Boc-D-Cysは、ペプチド化学およびタンパク質生体複合体における使用のための新規方法論の開発に使用される . これには、タンパク質-ポリマー複合体、抗体-薬物複合体、およびタンパク質-タンパク質複合体の作成が含まれる .

部位選択的タンパク質修飾

Boc-D-Cysは、部位選択的タンパク質修飾のための新しい方法論の開発に使用されてきた . これは、タンパク質の機能を理解し、治療用タンパク質の開発にとって重要な、特定の部位でのタンパク質の正確な修飾を可能にする<a aria-label="2: Boc-D-Cysは、部位選択的タンパク質修飾のための新しい方法論の開発

特性

IUPAC Name |

(2S)-3-(acetamidomethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O5S/c1-7(14)12-6-19-5-8(9(15)16)13-10(17)18-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,14)(H,13,17)(H,15,16)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCTYBOTPCIHTG-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCSC[C@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427010 |

Source

|

| Record name | S-(Acetamidomethyl)-N-(tert-butoxycarbonyl)-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

138775-00-5 |

Source

|

| Record name | S-(Acetamidomethyl)-N-(tert-butoxycarbonyl)-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

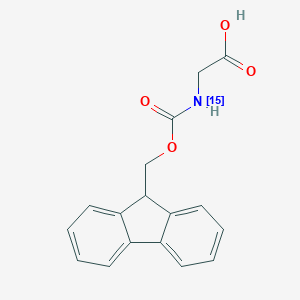

![Fmoc-[D]Gly-OH](/img/structure/B558005.png)

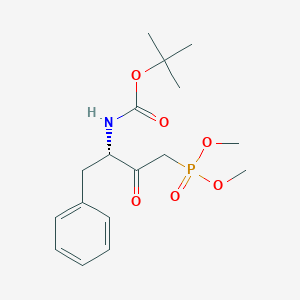

![6-[(Tert-butoxycarbonyl)amino]hexanoic acid](/img/structure/B558030.png)